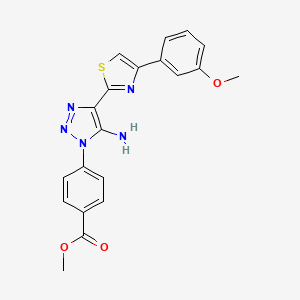
methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has focused on synthesizing novel triazole derivatives and evaluating their antimicrobial activities. For instance, derivatives of 1,2,4-triazole have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates the potential of methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate and its derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).
Potential in Photodynamic Therapy
The compound's derivatives have also been explored for their potential in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base have shown promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, suggesting the role of this compound derivatives in cancer treatment (M. Pişkin et al., 2020).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Benzimidazole derivatives, including structures similar to this compound, have been synthesized and tested as inhibitors for mild steel corrosion in acidic solutions. These compounds have shown significant inhibition efficiency, highlighting their potential in protecting metals against corrosion (M. Yadav et al., 2013).
Anticancer Activities
Furthermore, derivatives have been explored for their anticancer activities through various mechanisms, including inhibition of tubulin polymerization. One study identified a compound with promising antiproliferative activity toward human cancer cells, attributed to its ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest in HeLa cells. This research underscores the potential of such compounds in developing new anticancer therapies (Hidemitsu Minegishi et al., 2015).
Propiedades
IUPAC Name |
methyl 4-[5-amino-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-15-5-3-4-13(10-15)16-11-29-19(22-16)17-18(21)25(24-23-17)14-8-6-12(7-9-14)20(26)28-2/h3-11H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACAMHCIEWLIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
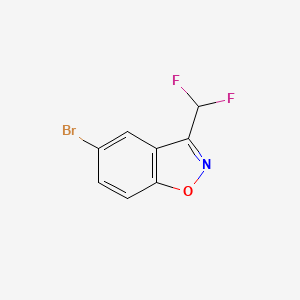
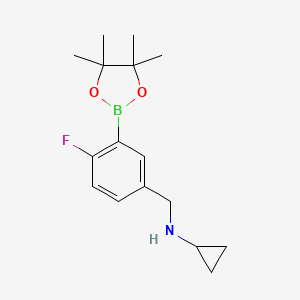
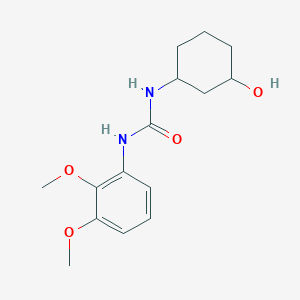
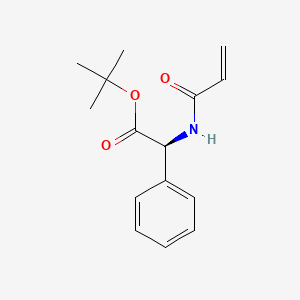
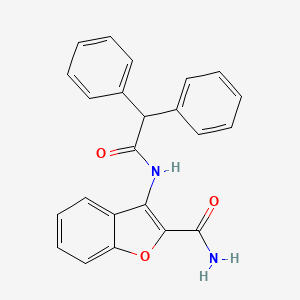
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)
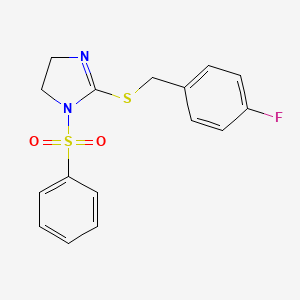

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
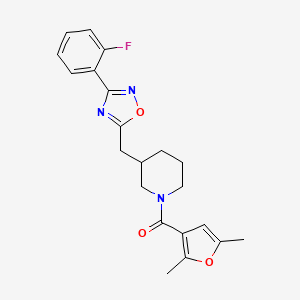
![1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2753343.png)
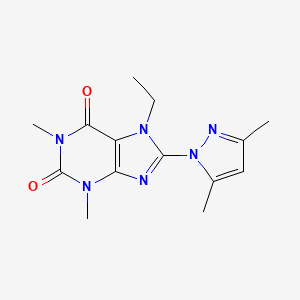
![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)
![3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2753350.png)
